molecular formula C6H4FN3 B1441948 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1019024-79-3

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1441948
M. Wt: 137.11 g/mol
InChI Key: RLHZNOHNAOXSLJ-UHFFFAOYSA-N
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Patent
US09359354B2

Procedure details

Intermediate 14a (908 mg, 6.60 mmol) was dissolved in DCM (50 mL) and N-bromosuccinimide (1.29 g, 7.26 mmol) added. The reaction was heated to 45° C. for 4 h, then cooled and partitioned between DCM (150 mL) and saturated aqueous NaHCO3 (150 mL), and extracted into DCM (3×). The combined organic layers were washed with brine, dried (MgSO4) and evaporated in vacuo. Purification by FCC, using 0-5% [2M NH3 in MeOH] in DCM, gave the title compound (900 mg, 63%). LCMS (Method 1): Rt 1.94 min, m/z 216/218 [MH+].
Quantity
908 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[N:9][N:10]=2)[CH:7]=1.BrN1C(=O)CCC1=O.C(Cl)[Cl:20]>>[Cl:20][C:8]1[N:6]2[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1

Inputs

Step One
Name
Quantity
908 mg
Type
reactant
Smiles
FC=1C=CC=2N(C1)C=NN2
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.29 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between DCM (150 mL) and saturated aqueous NaHCO3 (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by FCC

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=C2N1C=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.